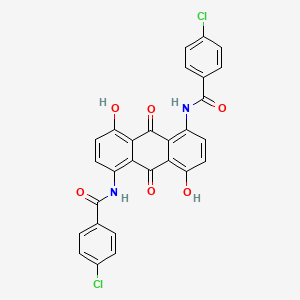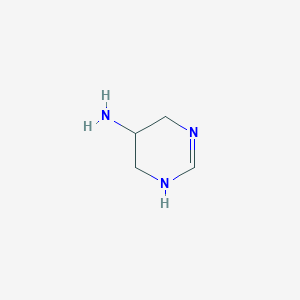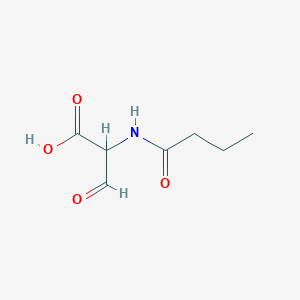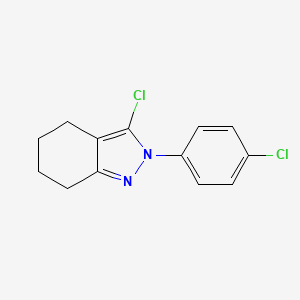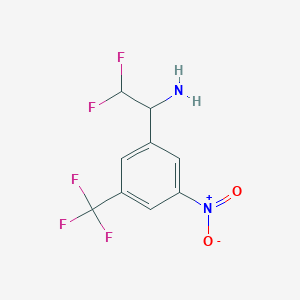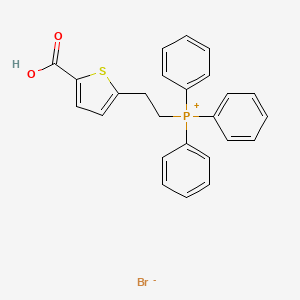
9,10-Anthracenedione, 1,5-bis(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(ethylthio)anthracene-9,10-dione is an anthracene-based derivative with the molecular formula C18H16O2S2. This compound is part of a broader class of anthracene derivatives known for their interesting photophysical, photochemical, and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where ethylthiol is reacted with anthracene-9,10-dione in the presence of a Lewis acid catalyst . The reaction conditions often include an inert atmosphere and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production methods for anthracene derivatives, including 1,5-Bis(ethylthio)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,5-Bis(ethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted anthracene derivatives .
科学的研究の応用
1,5-Bis(ethylthio)anthracene-9,10-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,5-Bis(ethylthio)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in OLEDs and photophysical studies.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics.
Anthraquinone: A simpler anthracene derivative with widespread use in dyes and pigments.
Uniqueness
1,5-Bis(ethylthio)anthracene-9,10-dione is unique due to the presence of ethylthio groups, which enhance its photophysical properties and biological activity. This makes it a valuable compound for both scientific research and industrial applications .
特性
CAS番号 |
506443-21-6 |
|---|---|
分子式 |
C18H16O2S2 |
分子量 |
328.5 g/mol |
IUPAC名 |
1,5-bis(ethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |
InChIキー |
PVTDUORSRFHXKE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


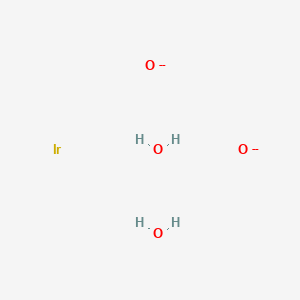
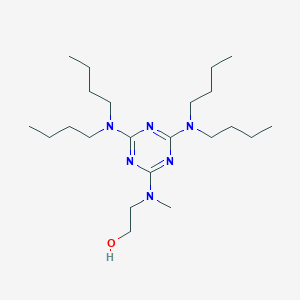

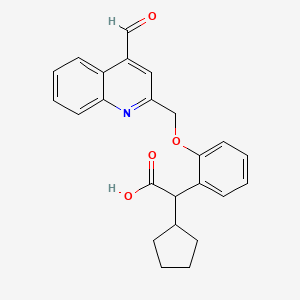
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
